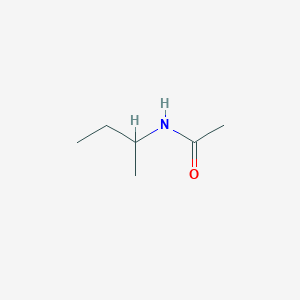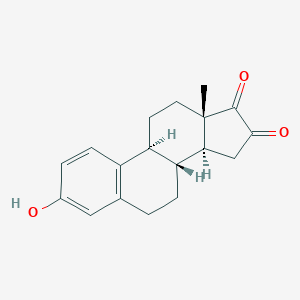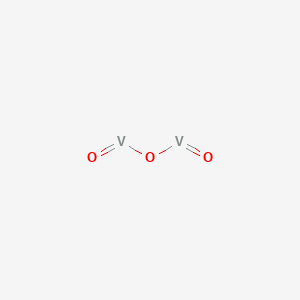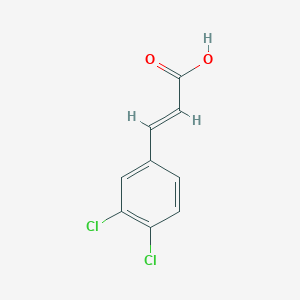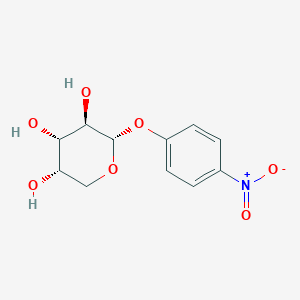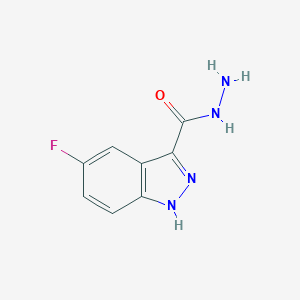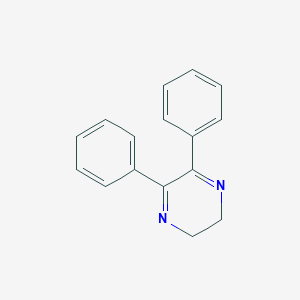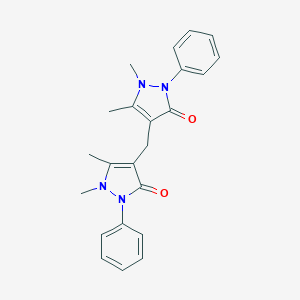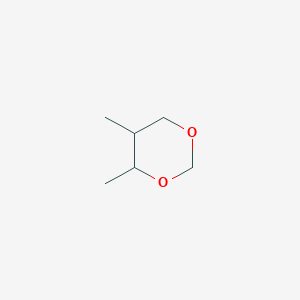
4,5-Dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1,3-dioxane, also known as p-dioxane, is a cyclic ether compound that is commonly used as a solvent in various chemical processes. It is a colorless liquid with a mild, sweet odor and is highly flammable. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4,5-Dimethyl-1,3-dioxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It may also work by inhibiting the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can cause irritation to the skin, eyes, and respiratory system. It has also been found to be toxic to aquatic organisms. However, the compound is generally considered to be safe when used in accordance with proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Dimethyl-1,3-dioxane in lab experiments is its ability to dissolve a wide range of organic and inorganic compounds. This makes it a useful solvent for a variety of chemical processes. However, its flammability and potential toxicity make it important to handle with care.
Direcciones Futuras
There are several potential future directions for research on 4,5-Dimethyl-1,3-dioxane. One area of interest is the development of new antimicrobial agents based on the compound's unique chemical properties. Another potential application is in the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential toxic effects of the compound.
Métodos De Síntesis
The synthesis of 4,5-Dimethyl-1,3-dioxane is typically achieved through the reaction of acetone with hydrogen peroxide in the presence of sulfuric acid. This process is known as the Prilezhaev reaction and is commonly used in industrial settings to produce large quantities of the compound.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-1,3-dioxane has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to have antimicrobial properties and is being investigated as a potential treatment for bacterial infections. It has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Propiedades
| 1121-20-6 | |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-7-4-8-6(5)2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
YMXZGCMNTIZHDC-UHFFFAOYSA-N |
SMILES |
CC1COCOC1C |
SMILES canónico |
CC1COCOC1C |
| 15042-60-1 | |
Sinónimos |
4,5-dimethyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


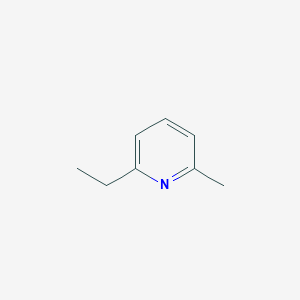
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
